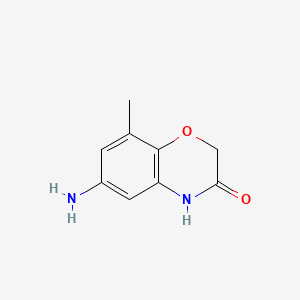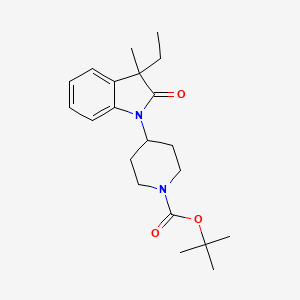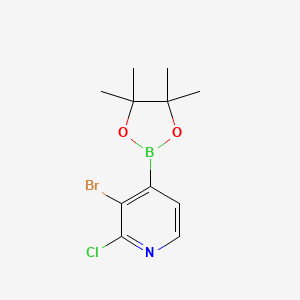
3-Bromo-2-chloropyridine-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” is a chemical compound with a molecular weight of 318.41 . Its IUPAC name is 2-bromo-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . It is a solid at room temperature and should be stored at 2-8°C .
Synthesis Analysis
The synthesis of boronic esters like “3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” often involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” includes a pyridine ring with bromo, chloro, and boronic ester substituents . The boronic ester group, also known as Bpin, is considered to be a small moiety due to the planarity of the oxygen-boron-oxygen motif, which minimizes steric interactions .Physical And Chemical Properties Analysis
“3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” is a solid at room temperature . It has a molecular weight of 318.41 . The compound should be stored at 2-8°C .Applications De Recherche Scientifique
1. Suzuki–Miyaura Coupling
- Application Summary: Boronic esters, including pinacol boronic esters, are widely used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application: The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation. The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
- Results or Outcomes: This method has been successful in creating new carbon-carbon bonds, which is a fundamental step in the synthesis of many chemical compounds .
2. Protodeboronation
- Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of pinacol boronic esters is a process that has been developed recently. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Methods of Application: The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
3. Peroxide Mediated Hydroxydeboronation
- Application Summary: 2-Chloro-4-pyridinylboronic acid, a compound similar to the one you mentioned, is used as a substrate in a peroxide mediated hydroxydeboronation, providing good yields of halohydroxypyridines .
- Methods of Application: The specific methods of application or experimental procedures for this process are not detailed in the source .
- Results or Outcomes: The outcome of this process is the production of halohydroxypyridines .
4. Synthesis of Anti-Tumor Inhibitor Pyrimidine Compounds
- Application Summary: 2-Chloropyridine-4-boronic acid pinacol ester, a compound similar to the one you mentioned, is used as a pharmaceutical intermediate ingredient in the preparation of anti-tumor inhibitor pyrimidine compounds .
- Methods of Application: The specific methods of application or experimental procedures for this process are not detailed in the source .
- Results or Outcomes: The outcome of this process is the production of anti-tumor inhibitor pyrimidine compounds .
5. Synthesis of Et Canthinone-3-Carboxylates
- Application Summary: 2-Chloropyridine-3-boronic acid, a compound similar to the one you mentioned, is used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- Methods of Application: The specific methods of application or experimental procedures for this process are not detailed in the source .
- Results or Outcomes: The outcome of this process is the production of Et canthinone-3-carboxylates .
6. Synthesis of Arylmethylpyrrolidinylmethanols
- Application Summary: 2-Chloropyridine-3-boronic acid, a compound similar to the one you mentioned, is used in the synthesis of arylmethylpyrrolidinylmethanols via reaction with MIDA followed by Suzuki reaction with halides .
- Methods of Application: The specific methods of application or experimental procedures for this process are not detailed in the source .
- Results or Outcomes: The outcome of this process is the production of arylmethylpyrrolidinylmethanols .
Safety And Hazards
Orientations Futures
The future directions for “3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” and similar boronic esters likely involve their continued use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . The development of new borane reagents and the further study of the reactivity of boronic esters in these reactions are potential areas of future research .
Propriétés
IUPAC Name |
3-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJUXZLEAZFHEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

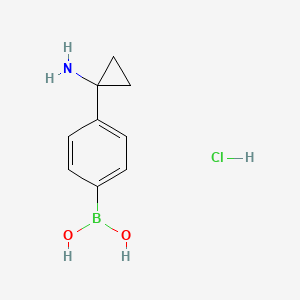

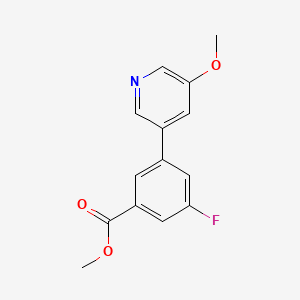
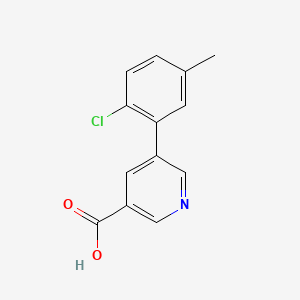
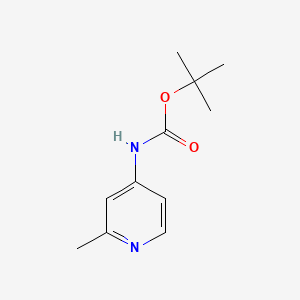
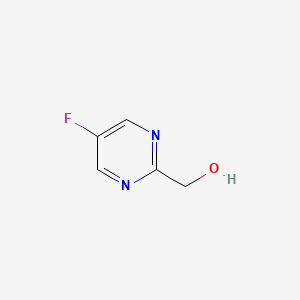
![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid](/img/structure/B578038.png)
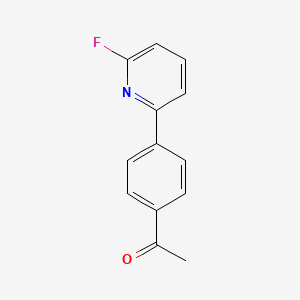


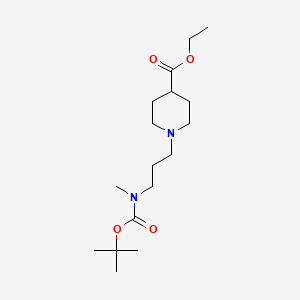
![5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide](/img/structure/B578044.png)
